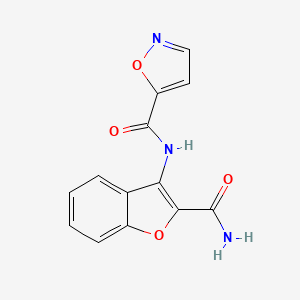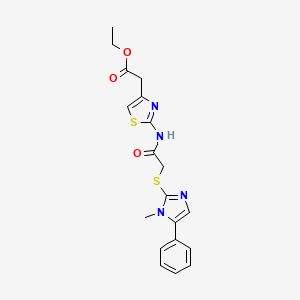![molecular formula C18H17ClN4O4S2 B3412952 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 941896-47-5](/img/structure/B3412952.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a thiophene sulfonyl group, and a piperidine carboxamide moiety
Mechanism of Action
Target of Action
CCG-307942, also known as N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide, primarily targets the Rho/SRF (Serum Response Factor) pathway . The Serum Response Factor is a crucial transcription factor that plays a significant role in multiple biological processes in many cells .
Mode of Action
CCG-307942 inhibits the Rho/SRF-mediated transcriptional regulation . The compound modulates the mitochondrial functions by inhibiting the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes . This leads to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Biochemical Pathways
The biochemical pathways affected by CCG-307942 are primarily related to the Rho/SRF pathway and mitochondrial functions . The compound’s action results in changes in the actin cytoskeleton and mitochondria .
Result of Action
The molecular and cellular effects of CCG-307942’s action include a significant reduction in oxidative phosphorylation in a dose-dependent manner . Ccg-307942 increases the glycolytic rate . Additionally, histone 4 at lysine-16 undergoes hyperacetylation with the treatment of this drug .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide are largely attributed to its unique structure. The compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . The 1,3,4-oxadiazole ring system exerts a wide variety of pharmacological activities
Cellular Effects
It has been observed that the compound has a significant impact on the growth of Mycobacterium tuberculosis
Molecular Mechanism
The molecular mechanism of action of this compound is currently under investigation. Preliminary studies suggest that the compound may inhibit M. tuberculosis cell growth
Temporal Effects in Laboratory Settings
Studies are ongoing to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the use of 4-chlorobenzoic acid or its derivatives, which can be coupled with the oxadiazole ring through various coupling reactions.
Attachment of the thiophene-2-sulfonyl group: This can be done by sulfonylation of the thiophene ring, followed by coupling with the oxadiazole intermediate.
Formation of the piperidine carboxamide moiety: This involves the reaction of the intermediate with piperidine and subsequent carboxylation to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiviral and antitubercular agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: It can be used as a tool compound to study the mechanisms of action of oxadiazole and sulfonamide derivatives in biological systems.
Chemical Research: The compound’s reactivity and ability to undergo various chemical transformations make it a valuable intermediate in organic synthesis.
Industrial Applications:
Comparison with Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical reactivity.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(benzene-2-sulfonyl)piperidine-4-carboxamide: This compound has a benzene sulfonyl group instead of a thiophene sulfonyl group, which can affect its chemical properties and applications.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S2/c19-14-5-3-13(4-6-14)17-21-22-18(27-17)20-16(24)12-7-9-23(10-8-12)29(25,26)15-2-1-11-28-15/h1-6,11-12H,7-10H2,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOCVJNRWXVFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3412875.png)
![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B3412887.png)

![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3412896.png)

![4-({2-[(cyanomethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide](/img/structure/B3412909.png)

![2-[7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3412913.png)
![N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B3412921.png)
![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B3412925.png)
![2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3412929.png)
![2-fluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B3412948.png)
![2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3412960.png)
![N-(4-chlorophenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B3412970.png)
